molecular formula C11H11BrO3 B15235921 3-(3-Bromo-4-methoxy-phenyl)-acrylic acid methyl ester

3-(3-Bromo-4-methoxy-phenyl)-acrylic acid methyl ester

Cat. No.: B15235921
M. Wt: 271.11 g/mol
InChI Key: QFUVHDRKRWEGKV-GQCTYLIASA-N
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Description

3-(3-Bromo-4-methoxy-phenyl)-acrylic acid methyl ester is an organic compound with the molecular formula C11H11BrO3 It is a derivative of acrylic acid, featuring a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxy-phenyl)-acrylic acid methyl ester typically involves the esterification of 3-(3-Bromo-4-methoxy-phenyl)-acrylic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxy-phenyl)-acrylic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as amines or thiols.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

3-(3-Bromo-4-methoxy-phenyl)-acrylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxy-phenyl)-acrylic acid methyl ester depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzoic acid methyl ester
  • 3-Bromo-4-methoxyphenylacetic acid methyl ester
  • 3-Bromo-4,5-dimethoxyphenylacetic acid methyl ester

Uniqueness

3-(3-Bromo-4-methoxy-phenyl)-acrylic acid methyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a bromine atom and a methoxy group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl (E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H11BrO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7H,1-2H3/b6-4+

InChI Key

QFUVHDRKRWEGKV-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)Br

Origin of Product

United States

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